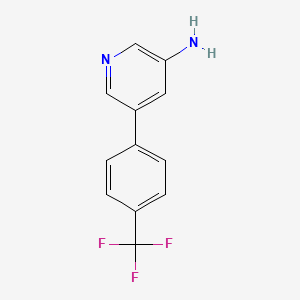

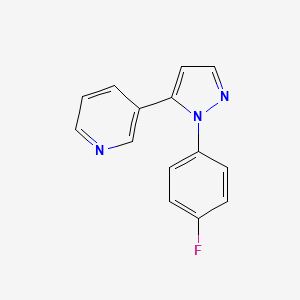

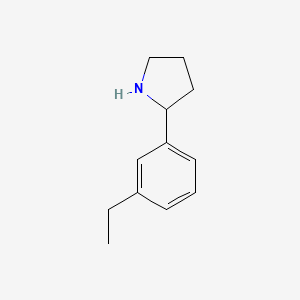

![molecular formula C36H33ClN4O5 B572784 3-chloro-N-((S)-1-(1,3-dioxoisoindolin-2-yl)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzaMide CAS No. 1240137-67-0](/img/structure/B572784.png)

3-chloro-N-((S)-1-(1,3-dioxoisoindolin-2-yl)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzaMide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-chloro-N-((S)-1-(1,3-dioxoisoindolin-2-yl)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzamide (let’s call it Compound X ) is a complex organic molecule with a diverse structure. It belongs to the class of benzamides and exhibits intriguing pharmacological properties. Its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety considerations, and potential future directions are all critical aspects to explore.

Synthesis Analysis

The synthesis of Compound X involves several steps, including the assembly of its intricate core structure. Researchers have developed synthetic routes that incorporate key building blocks, such as the imidazo[1,2-a]pyridine moiety, the dioxoisoindoline ring, and the chloro-substituted phenyl group. These synthetic pathways often require protecting groups, regioselective reactions, and purification techniques. The yield and scalability of the synthesis are essential considerations for practical applications.

Molecular Structure Analysis

Compound X’s molecular structure reveals its complexity. The central dioxoisoindoline scaffold provides rigidity, while the imidazo[1,2-a]pyridine and phenyl moieties contribute to its pharmacological properties. The chlorine atom enhances lipophilicity and influences binding interactions. Analyzing bond angles, torsion angles, and steric effects helps elucidate its 3D conformation.

Chemical Reactions Analysis

Compound X participates in various chemical reactions. It may undergo hydrolysis, oxidation, or reduction under specific conditions. Investigating its reactivity with nucleophiles, electrophiles, and radicals sheds light on its stability and potential transformations.

Physical And Chemical Properties Analysis

Compound X’s physical properties include solubility, melting point, and optical activity. Its chemical properties involve acidity/basicity, pKa values, and partition coefficients. These properties impact its formulation, bioavailability, and pharmacokinetics.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of derivatives related to the mentioned compound involves complex reactions that yield compounds with significant antibacterial and antifungal activities. Patel and Dhameliya (2010) described the synthesis of compounds through facile condensation and further reactions leading to pyrazole derivatives, which were evaluated for their antimicrobial properties. These compounds displayed promising antibacterial activities, suggesting potential for further exploration as antimicrobials (Patel & Dhameliya, 2010).

Biological Activities

Compounds with a structure related to "3-chloro-N-((S)-1-(1,3-dioxoisoindolin-2-yl)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzaMide" have been examined for their biological activities. Tumosienė et al. (2019) synthesized novel derivatives and assessed their antioxidant activity, identifying compounds with potent antioxidant activities surpassing that of ascorbic acid. This highlights the potential of these compounds in oxidative stress-related therapeutic applications (Tumosienė et al., 2019).

Applications in Molecular Imaging and Probes

Some derivatives have been explored for their utility in molecular imaging and as fluorescent probes. Shao et al. (2011) reported the synthesis of imidazo[1,2-a]pyridine derivatives that act as efficient fluorescent probes for mercury ions, demonstrating their application in environmental and biological monitoring (Shao et al., 2011).

Antineoplastic Activity

Efforts to develop new antineoplastic agents led to the synthesis of benzimidazole condensed ring systems, including 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives. These compounds were subjected to antineoplastic activity screening, with some exhibiting a variable degree of activity against cancer cell lines, emphasizing their potential in cancer therapy (Abdel-Hafez, 2007).

Safety And Hazards

Assessing Compound X’s safety profile is essential. Toxicity studies, metabolic stability, and potential adverse effects inform its risk-benefit profile. Researchers must evaluate its impact on vital organs, potential mutagenicity, and carcinogenicity.

Zukünftige Richtungen

Future research should focus on:

- Structure-Activity Relationship (SAR) studies to optimize Compound X’s pharmacological properties.

- Preclinical and Clinical Trials to assess its efficacy and safety in vivo.

- Formulation Development for oral or parenteral administration.

- Target Identification and Validation to unravel its biological targets.

- Patent Applications to protect intellectual property.

Eigenschaften

IUPAC Name |

3-chloro-N-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3-[4-[8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H33ClN4O5/c1-21(2)46-32-15-14-25(18-30(32)37)34(43)38-26(19-41-35(44)28-7-4-5-8-29(28)36(41)45)17-23-10-12-24(13-11-23)31-20-40-16-6-9-27(22(3)42)33(40)39-31/h4-16,18,20-22,26,42H,17,19H2,1-3H3,(H,38,43)/t22-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPYIBOLLOBEAF-NVQXNPDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)C3=CN4C=CC=C(C4=N3)C(C)O)CN5C(=O)C6=CC=CC=C6C5=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)C[C@@H](CN4C(=O)C5=CC=CC=C5C4=O)NC(=O)C6=CC(=C(C=C6)OC(C)C)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H33ClN4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-((S)-1-(1,3-dioxoisoindolin-2-yl)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzaMide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B572707.png)

![[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid](/img/structure/B572720.png)